molecular formula C9H22OSi B3048114 Isopropoxy(triethyl) silane CAS No. 1571-45-5

Isopropoxy(triethyl) silane

Cat. No.: B3048114
CAS No.: 1571-45-5
M. Wt: 174.36 g/mol
InChI Key: UCUKUIPXDKEYLX-UHFFFAOYSA-N
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Description

Isopropoxy(phenyl)silane (Ph(i-PrO)SiH₂, CAS: 910037-63-7) is a monoalkoxysilane widely recognized for its exceptional performance as a reductant in metal-catalyzed radical hydrofunctionalization reactions. Structurally, it consists of a silicon atom bonded to a phenyl group, an isopropoxy group, and two hydrides. This compound has gained prominence due to its ability to enhance reaction kinetics, reduce catalyst loadings, and improve functional group tolerance compared to traditional silanes like phenylsilane (PhSiH₃) .

Key advancements in its application include:

  • Catalytic Efficiency: Replacing phenylsilane with Ph(i-PrO)SiH₂ in iron- or manganese-catalyzed reactions reduces catalyst loading from 20 mol% to 5 mol% while maintaining or improving yields .
  • Solvent Versatility: Unlike phenylsilane, which requires alcoholic solvents, Ph(i-PrO)SiH₂ is compatible with aprotic solvents like hexanes, broadening its applicability in diverse reaction conditions .
  • Mechanistic Insights: Isotope-labeling studies confirm that Ph(i-PrO)SiH₂ facilitates hydrogen atom transfer (HAT) via a metal hydride intermediate, avoiding redox-active ligand participation .

Its synthesis involves solvolysis of phenylsilane with isopropanol in the presence of Cu(hfac)₂, yielding Ph(i-PrO)SiH₂ with minimal byproducts (e.g., diisopropoxy(phenyl)silane at 7%) .

Properties

IUPAC Name

triethyl(propan-2-yloxy)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22OSi/c1-6-11(7-2,8-3)10-9(4)5/h9H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUKUIPXDKEYLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40294502
Record name Isopropoxy(triethyl) silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40294502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1571-45-5
Record name NSC96836
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96836
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isopropoxy(triethyl) silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40294502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isopropoxy(triethyl) silane can be synthesized through the reaction of triethylchlorosilane with isopropanol in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound and hydrochloric acid as a byproduct .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and high yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize the formation of unwanted byproducts .

Mechanism of Action

The mechanism by which isopropoxy(triethyl) silane exerts its effects involves the reactive silicon-hydrogen (Si-H) bond. This bond can donate hydride ions to electrophiles, facilitating various chemical transformations. The silicon atom can accommodate partial positive charges, allowing the hydrogen atom to act as a nucleophile .

Comparison with Similar Compounds

Reaction Efficiency :

  • In alkene reductions, Ph(i-PrO)SiH₂ achieves higher yields (e.g., 79–90%) compared to phenylsilane (50–60%) under identical conditions .
  • Catalyst Loading : Ph(i-PrO)SiH₂ enables a 4× reduction in Mn or Fe catalyst loadings (from 20 mol% to 5 mol%) while maintaining reaction rates .
  • Side Reactions : Phenylsilane exhibits competing hydrosilylation pathways, whereas Ph(i-PrO)SiH₂ suppresses these side reactions, favoring selective HAT .

Solvent Compatibility :

  • Ph(i-PrO)SiH₂ performs optimally in hexanes or ethanol, whereas phenylsilane requires isopropanol to stabilize reactive intermediates .
Property Ph(i-PrO)SiH₂ PhSiH₃
Catalyst Loading 5 mol% Fe/Mn 20 mol% Fe/Mn
Yield in Alkene Reduction 79–90% 50–60%
Competing Hydrosilylation Minimal Significant
Preferred Solvent Hexanes, ethanol Isopropanol
Kinetic Rate (100°C) 1.3 × 10⁻² M/s Not reported

Triethylsilane (Et₃SiH)

Functional Group Tolerance :

  • Ph(i-PrO)SiH₂ demonstrates superior chemoselectivity in reactions involving halides or strained rings (e.g., cyclobutanes), whereas triethylsilane may cause reductive dehalogenation .
Property Ph(i-PrO)SiH₂ Et₃SiH
Primary Use HAT Reductions Hydrosilylation
Selectivity in Halides High Low
Solubility Alcohols, ethers Non-polar solvents

Isopropoxytrimethylsilane (Me₃Si-O-iPr)

Structural Comparison :

  • Ph(i-PrO)SiH₂’s phenyl and hydride groups enhance its reducing capacity, whereas isopropoxytrimethylsilane’s inert trimethyl groups limit reactivity to non-redox applications .
Property Ph(i-PrO)SiH₂ Me₃Si-O-iPr
Reactivity Reductant (Si–H) Protecting group
Molecular Weight 154.28 g/mol 132.28 g/mol
Key Functional Groups Phenyl, isopropoxy, H₂ Trimethyl, isopropoxy

Biological Activity

Isopropoxy(triethyl) silane is an organosilicon compound that has garnered attention for its potential biological applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its implications in various fields.

This compound is characterized by its silane structure, which includes isopropoxy and triethyl groups. Its molecular formula is C9H22O2SiC_9H_{22}O_2Si, and it exhibits properties typical of organosilanes, including reactivity in hydrosilylation reactions and potential use as a reducing agent in organic synthesis.

The biological activity of this compound can be attributed to its ability to interact with biological molecules through hydrosilylation and reduction reactions. It acts primarily by:

  • Hydrosilylation : The addition of silane to unsaturated compounds, which can modify the properties of biomolecules.
  • Reduction : Serving as a reducing agent in various biochemical pathways, potentially affecting metabolic processes.

Biological Activity

Research indicates that this compound may exhibit antimicrobial properties and influence cellular processes.

Antimicrobial Activity

A study demonstrated the effectiveness of triethylsilane derivatives against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were reported to be between 4-8 μg/mL for certain derivatives, indicating significant antimicrobial potential .

Cytotoxicity and Cellular Effects

In vitro studies have shown that organosilanes can induce cytotoxic effects in cancer cell lines. For instance, compounds related to triethylsilane have been evaluated for their antiproliferative effects against non-small cell lung cancer (NSCLC) cells. The IC50 values ranged from 0.442 μM to 0.6 μM, suggesting a potent inhibitory effect on cell proliferation .

Case Studies

  • Anticancer Activity : A derivative of triethylsilane was tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis. The study highlighted the compound's ability to arrest cells at the G2/M phase of the cell cycle .
  • Antimicrobial Efficacy : A polymer incorporating triethylsilane groups demonstrated a remarkable capacity to inactivate bacteria such as S. aureus within minutes. This rapid action underscores the potential for developing new antimicrobial agents based on silane chemistry .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Study Focus Findings MIC/IC50 Values
Study 1AntimicrobialEffective against MRSAMIC: 4-8 μg/mL
Study 2AnticancerInduces apoptosis in NSCLCIC50: 0.442 - 0.6 μM
Study 3Polymer ApplicationInactivates S. aureus rapidlyN/A

Q & A

Q. What are the optimal storage conditions for Isopropoxy(triethyl) silane to maintain its reactivity in metal-catalyzed reactions?

this compound should be stored at 2–8°C under inert conditions to prevent decomposition or unintended solvolysis. Its liquid state (density: ~0.926 g/mL) allows easy handling in anhydrous environments, which is critical for preserving its efficacy as a reductant in reactions like hydrofunctionalization .

Q. Which spectroscopic methods are most effective for characterizing this compound in reaction mixtures?

Key techniques include:

  • NMR spectroscopy to monitor silane consumption and byproduct formation (e.g., tracking isopropoxy ligand exchange).
  • Refractive index analysis (n/D ~1.4799) for purity assessment.
  • GC-MS to quantify volatile intermediates, especially in hydrosilylation or cross-coupling reactions .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a stoichiometric reductant in:

  • Radical hydrofunctionalization of alkenes (e.g., hydroamination, hydration).
  • Cross-coupling reactions involving silyl-protected intermediates.
  • Conjugate additions under mild conditions, leveraging its low catalyst-loading requirements .

Q. How does the choice of metal catalyst influence the reaction efficiency of this compound?

Iron and manganese catalysts are commonly paired with this silane due to their ability to stabilize metal hydrides. Catalyst loadings as low as 0.3 mol% can achieve full conversion in hydrosilylation, with selectivity influenced by ligand design (e.g., β-diketonate ligands) .

Advanced Research Questions

Q. How can contradictory reports on catalytic efficiency with this compound be resolved?

Contradictions often arise from solvent polarity or trace alcohol impurities. To address this:

  • Conduct solvent screening (aprotic vs. protic) to assess silane stability.
  • Use isotope-labeling experiments (e.g., D₂O quenching) to confirm H-atom transfer pathways vs. redox-active ligand mechanisms .
  • Compare kinetic profiles under standardized conditions (e.g., fixed temperature, catalyst loading) .

Q. What experimental design considerations maximize selectivity in alkene hydrofunctionalization using this compound?

Key variables include:

  • Temperature modulation : Lower temperatures (e.g., 40°C) favor Markovnikov selectivity in hydration/amination.
  • Solvent polarity : Toluene or THF enhances radical stabilization, while DCM may accelerate undesired solvolysis.
  • Substrate scope testing : Evaluate steric and electronic effects using substituted alkenes to map functional group tolerance .

Q. How does this compound compare to phenylsilane in iron-catalyzed reactions?

this compound outperforms phenylsilane by:

  • Reducing catalyst loadings by 50–70% due to faster H-atom transfer kinetics.
  • Enabling reactions in diverse aprotic solvents (e.g., ethers, hydrocarbons) without alcohol interference.
  • Achieving higher yields in branched-selective hydrofunctionalization (e.g., 74% b-E-isomer selectivity in hydrosilylation) .

Q. What mechanistic insights explain the solvent-dependent decomposition of this compound?

Solvolysis pathways dominate in protic solvents, forming silanol byproducts that deactivate metal catalysts. In aprotic media, the silane’s isopropoxy ligand stabilizes metal hydrides via σ-donation, as shown by kinetic isotope effect studies and computational modeling .

Q. How can reaction scalability be improved without compromising selectivity?

  • Use flow chemistry setups to control exothermicity in large-scale hydrosilylation.
  • Optimize catalyst recycling by immobilizing metal complexes on silica supports.
  • Monitor silane stoichiometry dynamically via in-line FTIR to prevent over-reduction .

Q. What strategies mitigate side reactions in conjugate addition using this compound?

  • Introduce sterically hindered ligands (e.g., bulky NHCs) to suppress β-hydride elimination.
  • Employ low-temperature regimes (–20°C to 0°C) to stabilize radical intermediates.
  • Add radical scavengers (e.g., TEMPO) in control experiments to confirm reaction pathways .

Data Analysis & Reproducibility

Q. How should researchers address batch-to-batch variability in silane purity?

  • Perform pre-reaction titration with a standardized alkene substrate to quantify active silane concentration.
  • Use HPLC-coupled evaporative light scattering detection (ELSD) to identify silanol contaminants .

Q. What statistical methods are recommended for analyzing catalytic efficiency data?

  • Apply multivariate regression to correlate reaction variables (e.g., temperature, solvent polarity) with yield/selectivity.
  • Use ANOVA to validate reproducibility across triplicate experiments, particularly when comparing catalyst systems .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Isopropoxy(triethyl) silane
Reactant of Route 2
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Isopropoxy(triethyl) silane

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